molecular formula C17H11ClN4O3S2 B5185146 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide

Cat. No. B5185146
M. Wt: 418.9 g/mol
InChI Key: FBVXCQQDJJSNCH-UHFFFAOYSA-N
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Description

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as CTNB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTNB is a thiazolylbenzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of CTNB involves the inhibition of the target enzymes through the formation of covalent bonds between the compound and the active site of the enzyme. This results in the inactivation of the enzyme and the disruption of its normal biological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTNB have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity, as well as neuroprotective effects. Additionally, CTNB has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapies.

Advantages and Limitations for Lab Experiments

CTNB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, CTNB has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of CTNB is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on CTNB. One potential area of study is the development of novel cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, the compound's anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis of CTNB involves the reaction of 4-(4-chlorophenyl)-2-aminothiazole with carbon disulfide and 2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CTNB.

Scientific Research Applications

CTNB has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and calpain. These enzymes play important roles in various biological processes, and their inhibition by CTNB has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O3S2/c18-11-7-5-10(6-8-11)13-9-27-17(19-13)21-16(26)20-15(23)12-3-1-2-4-14(12)22(24)25/h1-9H,(H2,19,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVXCQQDJJSNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-nitrobenzamide

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